molecular formula C10H18N4O3 B6208624 tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate CAS No. 2489452-55-1

tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate

Cat. No.: B6208624
CAS No.: 2489452-55-1
M. Wt: 242.3
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Description

tert-Butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, an azido group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the hydroxyl group, followed by the introduction of the azido group through nucleophilic substitution. The final step often includes the deprotection of the hydroxyl group and the formation of the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azido group would produce an amine.

Scientific Research Applications

tert-Butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate is unique due to the presence of both an azido group and a hydroxyl group on the piperidine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The tert-butyl ester moiety also provides stability and lipophilicity, enhancing the compound’s utility in organic synthesis and medicinal chemistry.

Properties

CAS No.

2489452-55-1

Molecular Formula

C10H18N4O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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